molecular formula C19H18N4O2 B1264202 2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Cat. No. B1264202
M. Wt: 334.4 g/mol
InChI Key: DEZZLWQELQORIU-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2-hydroxyethyl)-3-pyridin-4-yl-4-pyrazolyl]-2,3-dihydroinden-1-one oxime is a member of indanes.

Scientific Research Applications

Chemical Reactions and Complex Formation

  • The compound participates in reactions leading to Schiff-base and cyclized non-Schiff-base ligand complexes of CdII, demonstrating its utility in the formation of complex molecular structures (Purkait et al., 2016).

Assembly of Polysubstituted Pyrazoles and Isoxazoles

  • It serves as a precursor in the assembly of polysubstituted pyrazoles and isoxazoles, underlining its importance in the synthesis of bioactive compounds (Chagarovskiy et al., 2016).

Catalytic and Chemical Transformations

  • The compound is involved in L-proline-catalyzed reactions for the creation of a variety of chemical structures, highlighting its role in catalytic transformations (Bharti & Parvin, 2015).

Use in Polymer Chemistry

  • 2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol is utilized as a protecting group for carboxylic acids in polymer chemistry, revealing its significance in the development of polymers with specific functionalities (Elladiou & Patrickios, 2012).

Metal Complex Synthesis

  • The compound is instrumental in the synthesis of allylpalladium complexes with pyridylpyrazole ligands, indicating its role in the creation of organometallic structures with potential applications in catalysis and material science (Montoya et al., 2007).

Synthesis of Heterocyclic Compounds

  • It is used in the synthesis of novel oxadiazole heterocyclic compounds, underscoring its application in the creation of new molecules with potential pharmacological properties (Kumar & Mashelker, 2007).

Development of Multi-component Reactions

  • The compound plays a role in multicomponent reactions leading to the formation of new chemical scaffolds, highlighting its utility in efficient and selective chemical synthesis (Elinson et al., 2019).

properties

Product Name

2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18-

InChI Key

DEZZLWQELQORIU-PYCFMQQDSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

synonyms

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
GDC 0879
GDC-0879
GDC0879

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Reactant of Route 2
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Reactant of Route 3
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Reactant of Route 4
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Reactant of Route 5
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.